

# 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline safety data sheet (SDS)

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## Compound of Interest

Compound Name:	4-(3-Chloro-4-fluorophenoxy)-2-methylaniline
CAS No.:	946786-08-9
Cat. No.:	B1328395

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This technical whitepaper and Safety Data Sheet (SDS) provides a comprehensive, expert-level analysis of **4-(3-Chloro-4-fluorophenoxy)-2-methylaniline**. Designed for drug development professionals and synthetic chemists, this guide bypasses generic safety summaries to deliver actionable physicochemical intelligence, self-validating synthetic methodologies, and rigorous hazard assessments.

## Executive Summary & Chemical Identity

**4-(3-Chloro-4-fluorophenoxy)-2-methylaniline** is a highly specialized, di-halogenated diaryl ether intermediate. Diaryl ethers are widely recognized as "privileged scaffolds" in medicinal chemistry and agrochemical development[1]. This specific substitution pattern—featuring an electron-withdrawing 3-chloro-4-fluoro motif on the phenoxy ring coupled with an electron-donating ortho-methyl aniline—makes it an ideal precursor for synthesizing advanced multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR targets) where precise steric and electronic tuning is required.

## Physicochemical Profiling

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. Table 1 summarizes the core descriptors extrapolated from structural isomers and computed databases[2].

Table 1: Physicochemical and Structural Properties

Parameter	Specification
IUPAC Name	4-(3-chloro-4-fluorophenoxy)-2-methylaniline
Molecular Formula	C <sub>13</sub> H <sub>11</sub> ClFNO
Molecular Weight	251.68 g/mol
Exact Mass	251.0513 Da
LogP (Predicted)	3.8 – 4.1
Hydrogen Bond Donors	1 (-NH <sub>2</sub> )
Hydrogen Bond Acceptors	2 (N, O)
Physical Appearance	Off-white to pale grey crystalline powder

## Safety Data Sheet (SDS) & Hazard Assessment

As a halogenated aniline derivative, this compound requires rigorous safety protocols. Anilines are notoriously toxic via dermal absorption and inhalation, carrying a high risk of inducing methemoglobinemia upon systemic exposure[3].

Table 2: GHS Classification & Handling Protocols

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed
Acute Toxicity (Dermal)	Category 3	H311: Toxic in contact with skin
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation
Aquatic Toxicity	Chronic 2	H411: Toxic to aquatic life with long lasting effects

- Personal Protective Equipment (PPE): Double-layer nitrile gloves, P100/N95 respiratory protection, and handling strictly within a certified fume hood.
- Storage & Stability: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (cold-chain)[3]. Exposure to ambient light and oxygen induces auto-oxidation, leading to the formation of dark-colored azo, azoxy, or quinone imine degradation products.

## Synthetic Methodology (Self-Validating System)

The synthesis of diaryl ethers traditionally relies on transition-metal-catalyzed Ullmann or Buchwald-Hartwig cross-couplings[4]. However, to avoid heavy metal impurities (Cu/Pd) in pharmaceutical intermediates, a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) is preferred when an electron-withdrawing group (EWG) is present[1].

### Step 1: SNAr Etherification

- Causality: The nitro group on 4-fluoro-2-methyl-1-nitrobenzene acts as a powerful EWG, activating the para-fluorine for nucleophilic attack by the phenoxide ion of 3-chloro-4-fluorophenol. This completely circumvents the need for copper catalysts, eliminating the risk of trace metal contamination[4].
- Protocol:

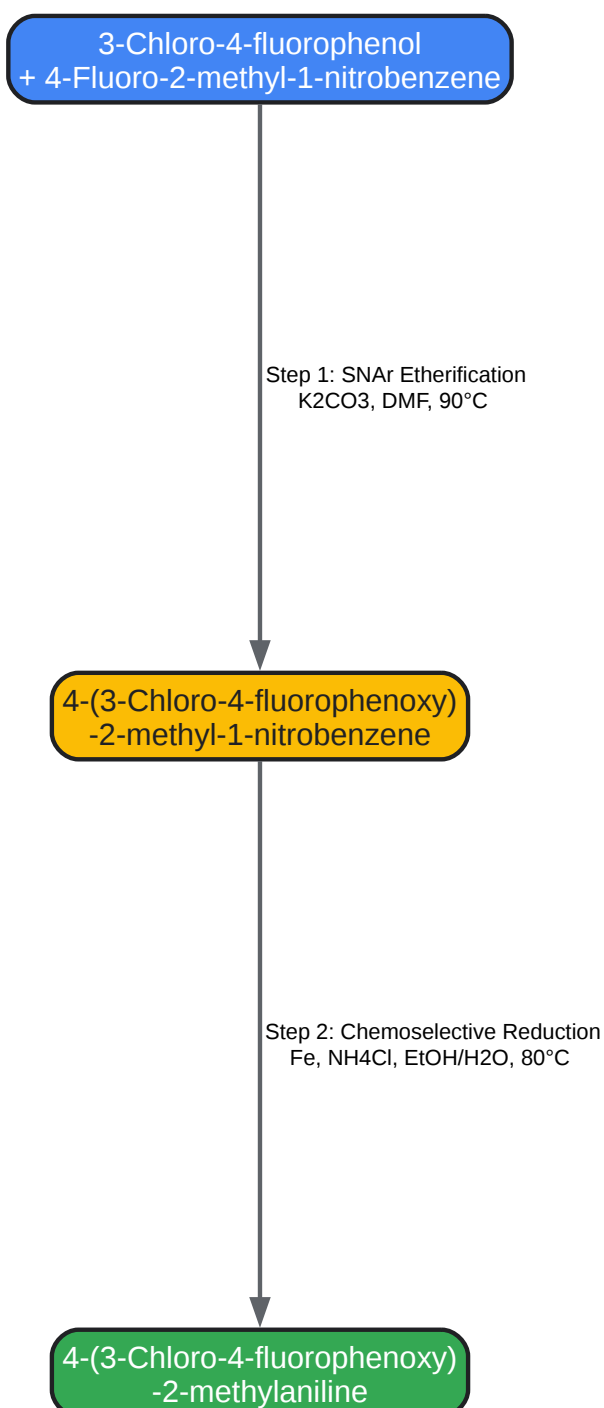
- Initiation: Charge a flame-dried, argon-purged flask with 3-chloro-4-fluorophenol (1.0 eq) and anhydrous  $K_2CO_3$  (1.5 eq) in anhydrous DMF (0.5 M). Stir at 25 °C for 30 minutes to pre-form the highly nucleophilic phenoxide ion.
- Coupling: Add 4-fluoro-2-methyl-1-nitrobenzene (1.05 eq) dropwise. Elevate the temperature to 90 °C and stir for 12 hours.
- Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is deemed complete only when the phenol starting material peak completely disappears.
- Workup: Quench with ice water and extract with EtOAc. Wash the organic layer with 1M NaOH (this is a critical chemical validation step to remove any unreacted phenol) and brine. Dry over  $Na_2SO_4$  and concentrate to yield the intermediate: 4-(3-chloro-4-fluorophenoxy)-2-methyl-1-nitrobenzene.

## Step 2: Chemoselective Nitro Reduction

- Causality: Standard catalytic hydrogenation (e.g.,  $H_2$  with Pd/C) is strictly contraindicated for this substrate. Palladium readily inserts into the aryl-chloride bond, causing massive hydrodechlorination. A Béchamp-type reduction using Iron (Fe) and  $NH_4Cl$  is employed because it is highly chemoselective for the nitro group, preserving the critical 3-chloro substituent on the phenoxy ring.
- Protocol:
  - Initiation: Suspend the nitro-intermediate (1.0 eq) in a solvent mixture of EtOH/ $H_2O$  (3:1 v/v, 0.2 M).
  - Reduction: Add Fe powder (325 mesh, 5.0 eq) and  $NH_4Cl$  (2.0 eq). Reflux at 80 °C for 4 hours under vigorous mechanical stirring.
  - Validation Checkpoint: TLC (Hexane:EtOAc 3:1) must show a polar, UV-active spot that stains positive with ninhydrin (indicating a primary amine). LC-MS must confirm the  $[M+H]^+$  ion at m/z 252.05 without the presence of a dehalogenated m/z 218 peak.
  - Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate, partition between EtOAc and saturated  $NaHCO_3$ , dry the organic layer, and

recrystallize from heptane/EtOAc to yield the pure target aniline.

## Mechanistic Pathway



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Figure 1: Two-step chemoselective synthesis pathway of **4-(3-Chloro-4-fluorophenoxy)-2-methylaniline**.

## References

- A one-pot cascade protocol for diarylation of amines and water. Cell Press. Available at: [1](#)
- 3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO. PubChem. Available at: [2](#)
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## Sources

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